molecular formula C16H10Cl2N2O B5845822 2,5-dichloro-N-8-quinolinylbenzamide

2,5-dichloro-N-8-quinolinylbenzamide

Cat. No. B5845822
M. Wt: 317.2 g/mol
InChI Key: IPKDMHXAJOUOMN-UHFFFAOYSA-N
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Description

"2,5-dichloro-N-8-quinolinylbenzamide" is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. This compound is part of a broader class of compounds that exhibit interesting chemical and physical characteristics due to their functional groups and molecular arrangement.

Synthesis Analysis

The synthesis of "2,5-dichloro-N-8-quinolinylbenzamide" involves several key steps that ensure the correct incorporation of functional groups and the formation of the desired molecular structure. Palladium-catalyzed ortho-selective chlorination of N-quinolinylbenzamide derivatives with hydrochloric acid under anodic oxidation conditions has been reported as an effective method for the synthesis of related compounds, demonstrating the utility of palladium catalysis in the selective functionalization of complex organic molecules (Konishi et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to "2,5-dichloro-N-8-quinolinylbenzamide" has been elucidated through techniques such as X-ray diffraction. These analyses reveal the spatial arrangement of atoms within the molecule and the presence of specific functional groups that contribute to the compound's properties. For instance, studies on dibenzyltin(IV) complexes of quinolinolates have provided insights into the distorted cis-octahedral arrangement around the tin atom, highlighting the complex geometric configurations possible in such compounds (Baul et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of "2,5-dichloro-N-8-quinolinylbenzamide" is influenced by its functional groups and molecular structure. Compounds in this class participate in various chemical reactions, including oxidative coupling and cyclization processes, which can lead to the formation of new compounds with potential biological activities. For example, iodine-catalyzed oxidative synthesis has been utilized to produce quinazolin-4(3H)-ones, demonstrating the versatility of such compounds in chemical transformations (Mohammed et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2,5-dichloro-N-8-quinolinylbenzamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.

Biochemical Pathways

The inhibition of Fructose-1,6-bisphosphatase 1 by 2,5-dichloro-N-8-quinolinylbenzamide affects the gluconeogenesis pathway . This could potentially lead to a decrease in the production of glucose within the cell, affecting energy production and other downstream effects.

Result of Action

The molecular and cellular effects of 2,5-dichloro-N-8-quinolinylbenzamide’s action would largely depend on the specific cell type and the overall physiological context. Given its target, it is likely that the compound would affect cellular metabolism, particularly glucose production .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2,5-dichloro-N-8-quinolinylbenzamide . For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its target, thereby affecting its overall effectiveness.

properties

IUPAC Name

2,5-dichloro-N-quinolin-8-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-11-6-7-13(18)12(9-11)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKDMHXAJOUOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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